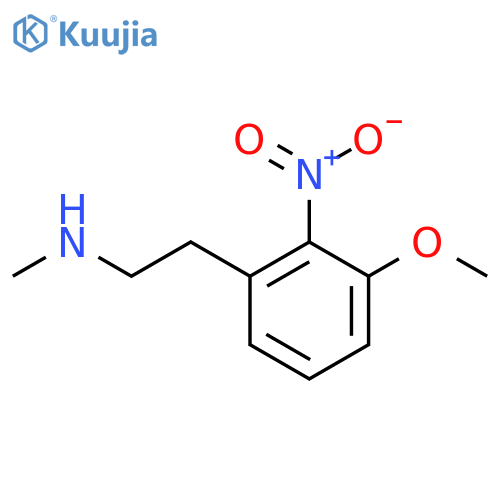Cas no 2228175-31-1 (2-(3-methoxy-2-nitrophenyl)ethyl(methyl)amine)

2228175-31-1 structure
商品名:2-(3-methoxy-2-nitrophenyl)ethyl(methyl)amine
2-(3-methoxy-2-nitrophenyl)ethyl(methyl)amine 化学的及び物理的性質
名前と識別子
-
- 2-(3-methoxy-2-nitrophenyl)ethyl(methyl)amine
- [2-(3-methoxy-2-nitrophenyl)ethyl](methyl)amine
- 2228175-31-1
- EN300-1815729
-
- インチ: 1S/C10H14N2O3/c1-11-7-6-8-4-3-5-9(15-2)10(8)12(13)14/h3-5,11H,6-7H2,1-2H3
- InChIKey: OIDOJPOBEANXIM-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(=C1[N+](=O)[O-])CCNC
計算された属性
- せいみつぶんしりょう: 210.10044231g/mol
- どういたいしつりょう: 210.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-(3-methoxy-2-nitrophenyl)ethyl(methyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1815729-0.5g |
[2-(3-methoxy-2-nitrophenyl)ethyl](methyl)amine |
2228175-31-1 | 0.5g |
$1084.0 | 2023-09-19 | ||
| Enamine | EN300-1815729-2.5g |
[2-(3-methoxy-2-nitrophenyl)ethyl](methyl)amine |
2228175-31-1 | 2.5g |
$2211.0 | 2023-09-19 | ||
| Enamine | EN300-1815729-5.0g |
[2-(3-methoxy-2-nitrophenyl)ethyl](methyl)amine |
2228175-31-1 | 5g |
$3273.0 | 2023-06-02 | ||
| Enamine | EN300-1815729-1g |
[2-(3-methoxy-2-nitrophenyl)ethyl](methyl)amine |
2228175-31-1 | 1g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1815729-5g |
[2-(3-methoxy-2-nitrophenyl)ethyl](methyl)amine |
2228175-31-1 | 5g |
$3273.0 | 2023-09-19 | ||
| Enamine | EN300-1815729-0.05g |
[2-(3-methoxy-2-nitrophenyl)ethyl](methyl)amine |
2228175-31-1 | 0.05g |
$948.0 | 2023-09-19 | ||
| Enamine | EN300-1815729-1.0g |
[2-(3-methoxy-2-nitrophenyl)ethyl](methyl)amine |
2228175-31-1 | 1g |
$1129.0 | 2023-06-02 | ||
| Enamine | EN300-1815729-10.0g |
[2-(3-methoxy-2-nitrophenyl)ethyl](methyl)amine |
2228175-31-1 | 10g |
$4852.0 | 2023-06-02 | ||
| Enamine | EN300-1815729-0.25g |
[2-(3-methoxy-2-nitrophenyl)ethyl](methyl)amine |
2228175-31-1 | 0.25g |
$1038.0 | 2023-09-19 | ||
| Enamine | EN300-1815729-0.1g |
[2-(3-methoxy-2-nitrophenyl)ethyl](methyl)amine |
2228175-31-1 | 0.1g |
$993.0 | 2023-09-19 |
2-(3-methoxy-2-nitrophenyl)ethyl(methyl)amine 関連文献
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
2228175-31-1 (2-(3-methoxy-2-nitrophenyl)ethyl(methyl)amine) 関連製品
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
